molecular formula C17H17NO4S B2365389 2-[(4-Methylphenyl)sulfonyl-prop-2-enylamino]benzoic acid CAS No. 324057-41-2

2-[(4-Methylphenyl)sulfonyl-prop-2-enylamino]benzoic acid

Cat. No.: B2365389
CAS No.: 324057-41-2
M. Wt: 331.39
InChI Key: ZIULRGTVJLLHDC-UHFFFAOYSA-N
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Description

2-[(4-Methylphenyl)sulfonyl-prop-2-enylamino]benzoic acid is a benzoic acid derivative featuring a sulfonyl group and a propenylamino substituent. This compound was isolated from Aconitum vaginatum (鞘柄乌头), a plant used in traditional Chinese medicine for its antitumor properties . Structurally, it belongs to a class of bioactive alkaloids and amide derivatives characterized by a benzoic acid core modified with sulfonamide and alkenyl side chains. The compound (designated as Av9 or Av12 in studies) exhibits potent inhibitory effects against human cancer cell lines, including gastric (AGS), liver (Hepg2), and lung (A549) cancers, outperforming the positive control 5-fluorouracil (5-FU) in vitro . Its synthesis and structural elucidation relied on advanced spectroscopic techniques (e.g., NMR, IR, MS) and crystallographic validation tools .

Properties

IUPAC Name

2-[(4-methylphenyl)sulfonyl-prop-2-enylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4S/c1-3-12-18(16-7-5-4-6-15(16)17(19)20)23(21,22)14-10-8-13(2)9-11-14/h3-11H,1,12H2,2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIULRGTVJLLHDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC=C)C2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and the reactions are usually carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

In an industrial setting, the production of 2-[(4-Methylphenyl)sulfonyl-prop-2-enylamino]benzoic acid may involve large-scale batch reactors where the reactants are mixed in precise stoichiometric ratios. The reaction is typically monitored using techniques such as high-performance liquid chromatography (HPLC) to ensure the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Methylphenyl)sulfonyl-prop-2-enylamino]benzoic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: The major products include sulfonic acids and their derivatives.

    Reduction: The major products are typically the corresponding alcohols or amines.

    Substitution: The major products depend on the nucleophile used but generally include substituted benzoic acids.

Scientific Research Applications

2-[(4-Methylphenyl)sulfonyl-prop-2-enylamino]benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-[(4-Methylphenyl)sulfonyl-prop-2-enylamino]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved often include signal transduction pathways that regulate cellular processes such as proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The antitumor activity and structural features of 2-[(4-Methylphenyl)sulfonyl-prop-2-enylamino]benzoic acid were compared with related compounds isolated from Aconitum vaginatum (Table 1). Key findings are summarized below:

Table 1: Structural and Functional Comparison of this compound with Analogues

Compound ID Structural Features Tested Cell Lines Activity vs. 5-FU
Av7 2-Acetylamino benzoic acid methyl ester AGS, Hepg2, A549 Stronger inhibition
Av8 (Cammaconine) Diterpenoid alkaloid with a bicyclic skeleton AGS, Hepg2, A549 Moderate to strong inhibition
Av9 This compound (hydroxy-methyl-propionylamino substituent) AGS, Hepg2, A549 Most potent
Av11 (Atisinium) Chloride salt of a diterpenoid alkaloid AGS, Hepg2, A549 Strong inhibition
Av12 This compound (hydroxy-methyl-butanylamino substituent) AGS, Hepg2, A549 Most potent
Av16 (Vaginatunine) Novel diterpenoid alkaloid AGS, Hepg2, A549 Moderate inhibition

Key Findings :

Structural Determinants of Activity: The sulfonyl-propenylamino moiety in Av9 and Av12 significantly enhances antitumor potency compared to simpler benzoic acid derivatives (e.g., Av7) or alkaloids (e.g., Av8). This group likely improves membrane permeability or target binding . Substituent Variability: Av12’s hydroxy-methyl-butanylamino chain confers marginally higher activity than Av9’s hydroxy-methyl-propionylamino group, suggesting alkyl chain length influences efficacy .

The sulfonyl group may facilitate interactions with cellular kinases or proteases, a hypothesis supported by docking studies (though specific targets remain unconfirmed) .

Crystallographic Validation :

  • Structural accuracy of Av9 and Av12 was confirmed using SHELX-based refinement and ORTEP-III for 3D visualization, ensuring reliable comparison with analogues .

Notes on Methodology and Limitations

  • Data Sources: Comparisons relied on in vitro assays (MTT method) and structural data from Aconitum vaginatum studies .
  • Software Tools : SHELXL (for crystallographic refinement) and WinGX (for small-molecule analysis) were critical in validating structural differences among analogues .
  • Synthetic Accessibility : Unlike naturally occurring alkaloids (e.g., Av8, Av11), Av9 and Av12 are semi-synthetic derivatives, enabling scalable production for further testing .

Biological Activity

2-[(4-Methylphenyl)sulfonyl-prop-2-enylamino]benzoic acid, with the molecular formula C17H17NO4S and a molecular weight of 331.39 g/mol, is a compound that has attracted significant attention in biological and medicinal research. Its unique structural features, particularly the sulfonamide and benzoic acid moieties, contribute to its diverse biological activities, including enzyme inhibition and potential therapeutic applications.

  • Molecular Formula : C17H17NO4S
  • Molecular Weight : 331.39 g/mol
  • CAS Number : 324057-41-2

The biological activity of this compound primarily involves its interaction with various enzymes and receptors. The compound may inhibit enzyme activity by binding to active or allosteric sites, thus preventing substrate binding and subsequent catalytic reactions. This mechanism is crucial in pathways regulating cellular processes such as proliferation, apoptosis, and inflammation.

Enzyme Inhibition

Research indicates that this compound exhibits potential as an enzyme inhibitor. It has been studied for its interactions with several biological macromolecules, suggesting its role in modulating enzymatic pathways relevant to disease processes .

Antimicrobial Activity

Recent studies have highlighted the antibacterial properties of related compounds. For instance, derivatives of sulfonamide compounds have shown effectiveness against Gram-positive bacteria, indicating that similar mechanisms may be present in this compound .

Study on Antimicrobial Properties

A recent study focused on the synthesis and characterization of related sulfonamide compounds demonstrated significant antibacterial activity against various strains of bacteria. The study utilized molecular docking techniques to predict interactions between the compounds and bacterial enzymes, supporting the hypothesis that these compounds could serve as effective antimicrobial agents .

CompoundActivityTarget
2-{[(4-Methylphenyl)sulfonyl]amino}-3-sulfanylpropanoic acidAntibacterialGram-positive bacteria
This compoundPotential inhibitorVarious enzymes

Therapeutic Applications

The compound has been explored for its therapeutic potential in treating inflammatory conditions and cancer. Its ability to modulate key signaling pathways involved in these diseases makes it a candidate for further research in drug development.

In Vitro Studies

In vitro studies have shown that this compound can effectively inhibit specific enzymes linked to inflammatory responses. The results indicated a dose-dependent effect on enzyme activity, suggesting potential for therapeutic use in inflammatory diseases .

Molecular Docking Studies

Molecular docking studies have provided insights into the binding affinity of this compound with target proteins involved in disease pathways. These studies reveal how structural modifications can enhance biological activity and specificity towards targeted enzymes .

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